molecular formula C22H24ClN3O2 B11347806 (5-Chloro-3,6-dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(5-Chloro-3,6-dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11347806
M. Wt: 397.9 g/mol
InChI Key: PMTNCPOLGWMUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound with a unique structure that combines a benzofuran moiety with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzofuran Moiety: This step involves the chlorination and methylation of a benzofuran precursor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran or piperazine rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzofuran and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyridine rings.

Scientific Research Applications

1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
  • 1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE

Uniqueness

1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its specific substitution pattern on the benzofuran and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

(5-chloro-3,6-dimethyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24ClN3O2/c1-15-13-20-18(14-19(15)23)16(2)21(28-20)22(27)26-11-9-25(10-12-26)8-6-17-5-3-4-7-24-17/h3-5,7,13-14H,6,8-12H2,1-2H3

InChI Key

PMTNCPOLGWMUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.